1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide
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Overview
Description
“1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide” is a complex organic compound that belongs to the class of piperidine carboxamides. Compounds of this nature often exhibit a range of biological activities and are of interest in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide” typically involves multi-step organic reactions. The starting materials might include isopropyl pyrazole, methoxyphenyl sulfonyl chloride, and piperidine carboxylic acid. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the methoxy group.
Reduction: Reduction reactions could target the sulfonyl group or the carboxamide functionality.
Substitution: Various substitution reactions might occur, especially on the aromatic ring or the piperidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound might exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies could focus on its binding affinity, selectivity, and pharmacokinetics.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. This might include studies on its efficacy in treating specific diseases, its safety profile, and its mechanism of action.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide” would likely involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide analogs: Compounds with similar structures but different substituents.
Other piperidine carboxamides: Compounds with the piperidine carboxamide core but different functional groups.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which might confer unique biological or chemical properties. Comparative studies with similar compounds could highlight these unique features.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-14(2)24-19(12-15(3)22-24)21-20(25)16-6-5-11-23(13-16)29(26,27)18-9-7-17(28-4)8-10-18/h7-10,12,14,16H,5-6,11,13H2,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXHMJPJCIJVLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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